N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Description
N'-[(E)-(3,4-Dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a benzimidazole-derived hydrazone characterized by a 3,4-dichlorophenyl substituent and a sulfanyl-linked ethyl-benzimidazole moiety. This compound belongs to a class of hydrazide-hydrazones, which are widely studied for their diverse pharmacological potentials, including antimicrobial, anticancer, and anti-inflammatory activities. Structural elucidation of such compounds often employs techniques like $ ^1H $ NMR, ESI-MS, and X-ray crystallography, with software tools like SHELX and ORTEP facilitating refinement and visualization.
Properties
Molecular Formula |
C18H16Cl2N4OS |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H16Cl2N4OS/c1-2-24-16-6-4-3-5-15(16)22-18(24)26-11-17(25)23-21-10-12-7-8-13(19)14(20)9-12/h3-10H,2,11H2,1H3,(H,23,25)/b21-10+ |
InChI Key |
UHVVXLZPFQRXFZ-UFFVCSGVSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Phenylenediamine
Benzimidazole derivatives are typically synthesized via cyclization of o-phenylenediamine with carboxylic acids or aldehydes under acidic conditions. For 1-ethyl substitution:
Thiolation
The 2-thiol group is introduced using sulfurating agents:
-
Reactants : 1-Ethyl-1H-benzimidazole, phosphorus pentasulfide (P₂S₅).
-
Key Data :
Preparation of 2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
This intermediate links the benzimidazole-thiol to the hydrazide group.
Alkylation with Ethyl Chloroacetate
Hydrazinolysis
-
Reactants : Ethyl ester intermediate (1.0 eq), 80% hydrazine hydrate (2.0 eq).
-
Key Data :
Condensation with 3,4-Dichlorobenzaldehyde
The final step forms the hydrazone via Schiff base condensation.
Reaction Setup
Optimization
Workup and Purification
-
Filtration : Collect precipitate and wash with cold ethanol.
-
Recrystallization : Use ethanol:water (3:1) to obtain pure product.
Characterization Data
Spectroscopic Analysis
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| One-pot Synthesis | Reduced purification steps | Lower yield (~60%) |
| Stepwise Approach | Higher purity (>95%) | Longer reaction time (12+ hours) |
Scalability and Industrial Feasibility
-
Cost Drivers :
-
Green Chemistry Alternatives :
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The 3,4-dichlorophenyl group in the target compound increases electrophilicity compared to electron-donating groups like 3-hydroxyphenyl (3-OHPh) in . This may enhance interactions with biological targets via halogen bonding .
Physicochemical Properties :
- The dibenzyloxyphenyl analog exhibits a higher molecular weight (567.48 g/mol) and melting point (178–180°C), likely due to increased aromatic stacking from benzyloxy groups.
- Hydroxyphenyl derivatives () show lower molecular weights (~380–390 g/mol), which may improve aqueous solubility compared to the dichlorophenyl target compound.
Pharmacological Activity Trends
- Anticancer Potential: Hydrazones like (E)-N'-(2-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide exhibit anticancer activity via apoptosis induction .
- Anti-inflammatory Applications : Benzimidazole-thiadiazole hybrids (e.g., ) demonstrate anti-inflammatory effects, possibly linked to COX-2 inhibition .
Biological Activity
N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole moiety , a dichlorophenyl group , and a hydrazide functional group linked through a sulfanyl bridge. Its molecular formula is with a molecular weight of approximately 503.8 g/mol. The unique combination of these functional groups contributes to its diverse biological activities.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit moderate antioxidant properties. For instance, studies have employed the DPPH radical scavenging assay to evaluate the antioxidant capacity of related benzimidazole derivatives.
| Compound | DPPH Scavenging Activity (IC50 µM) | Lipid Peroxidation Inhibition (%) |
|---|---|---|
| Standard (BHT) | 54 | - |
| Compound A | 70 | 45 |
| This compound | TBD | TBD |
Findings : The antioxidant activity was measured against standard compounds like Butylated Hydroxytoluene (BHT), with results indicating that while some derivatives showed promising activity, the specific activity of this compound requires further investigation.
Antimicrobial Activity
Compounds in this class have also been assessed for their antimicrobial properties. In vitro studies have shown varying degrees of effectiveness against different microbial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
Case Study : A study evaluated the antimicrobial effects of synthesized benzimidazole derivatives, reporting that several compounds demonstrated significant inhibition against both bacterial and fungal strains. The specific MIC values for this compound were not detailed but are expected to follow similar trends based on structural similarities.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies involving cell lines and animal models.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 25.72 ± 3.95 | Induction of apoptosis |
| U87 (Glioblastoma) | TBD | Cell cycle arrest |
Research Findings : In one study, the compound was shown to induce apoptosis in MCF7 cells, suggesting a potential mechanism for its anticancer effects. Further molecular docking studies indicated favorable binding affinities to key targets involved in cancer progression.
Q & A
Q. What are the optimal synthetic conditions for preparing N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide?
The synthesis typically involves a multi-step condensation reaction. Key steps include:
- Step 1 : Reacting 1-ethyl-1H-benzimidazole-2-thiol with chloroacetyl chloride in anhydrous ethanol under reflux (60–80°C, 4–6 hours) to form the thioether intermediate.
- Step 2 : Condensing the intermediate with 3,4-dichlorobenzaldehyde hydrazide in methanol or ethanol under acidic catalysis (e.g., acetic acid) at reflux for 8–12 hours .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Q. How can the structure of this compound be confirmed post-synthesis?
Employ a combination of spectroscopic and analytical techniques:
- NMR : ¹H and ¹³C NMR to confirm the hydrazone (N–H, C=N) and benzimidazole (aromatic protons) moieties. Key signals: δ 8.3–8.5 ppm (C=N–H), δ 7.2–7.8 ppm (aromatic protons) .
- IR : Peaks at ~3200 cm⁻¹ (N–H stretch), ~1650 cm⁻¹ (C=O), and ~1600 cm⁻¹ (C=N) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z ~496.4 .
Q. What preliminary biological assays are recommended for screening its activity?
- Antimicrobial : Broth microdilution assay (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Antioxidant : DPPH radical scavenging assay at concentrations 10–100 µM .
Advanced Research Questions
Q. What strategies address steric hindrance during functionalization of the benzimidazole-thioether moiety?
Steric hindrance from the 1-ethyl and dichlorophenyl groups limits nucleophilic substitution. Mitigation approaches:
- Use bulky leaving groups (e.g., tosylates) to enhance reactivity .
- Employ microwave-assisted synthesis to reduce reaction time and improve yields .
- Introduce directing groups (e.g., nitro) to guide regioselective modifications .
Q. How can computational methods predict the compound’s mechanism of action (MOA)?
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., E. coli DNA gyrase or human topoisomerase II). Focus on hydrogen bonding with the hydrazone C=O and hydrophobic interactions with the dichlorophenyl group .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
- QSAR : Develop models correlating substituent electronegativity (e.g., Cl position) with antimicrobial activity .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀/MIC values may arise from:
- Assay conditions : Standardize protocols (e.g., pH, serum content) to minimize variability .
- Solubility : Use DMSO stocks ≤1% to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering (DLS) .
- Metabolic stability : Perform hepatic microsome assays to assess degradation rates .
Q. What crystallographic techniques elucidate its 3D structure and packing behavior?
- Single-crystal XRD : Grow crystals via slow evaporation (solvent: DMSO/ethanol). Analyze space group, unit cell parameters, and intermolecular interactions (e.g., π-π stacking between benzimidazole rings) .
- Hirshfeld surface analysis : Quantify contributions of H-bonding (N–H⋯O) and halogen interactions (Cl⋯Cl) to crystal stability .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Core modifications : Replace 3,4-dichlorophenyl with 3-bromo-4-methoxy or 3,4-dihydroxyphenyl to assess electronic effects .
- Side-chain variations : Substitute the ethyl group on benzimidazole with propyl or benzyl to probe steric tolerance .
- Bioisosteres : Replace the thioether with sulfone or sulfonamide groups to modulate pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
